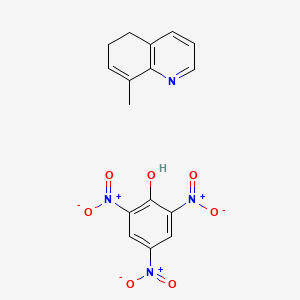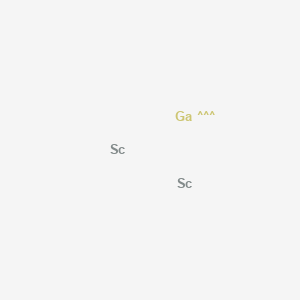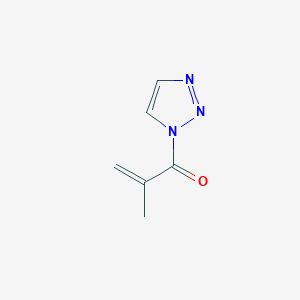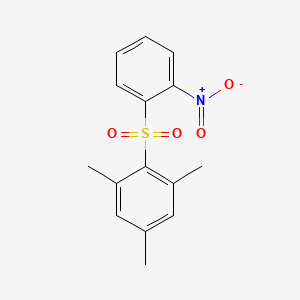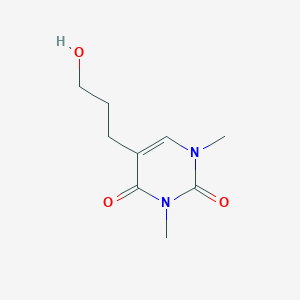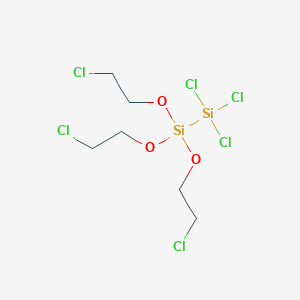
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which include chlorine and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane typically involves the reaction of trichlorosilane with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound. The by-products are typically recycled or treated to minimize environmental impact.
化学反应分析
Types of Reactions
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used, and the reaction is often conducted at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Aldehydes or carboxylic acids.
科学研究应用
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism by which 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic molecules, leading to the modification of their chemical properties. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains fluorine atoms instead of ethoxy groups.
1,1,1-Trichloroethane: Lacks the ethoxy groups and has different chemical properties.
Uniqueness
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is unique due to the presence of both chlorine and ethoxy groups bonded to silicon atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
属性
CAS 编号 |
61182-99-8 |
|---|---|
分子式 |
C6H12Cl6O3Si2 |
分子量 |
401.0 g/mol |
IUPAC 名称 |
trichloro-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C6H12Cl6O3Si2/c7-1-4-13-17(14-5-2-8,15-6-3-9)16(10,11)12/h1-6H2 |
InChI 键 |
BQFBFGIOGZFBRA-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)



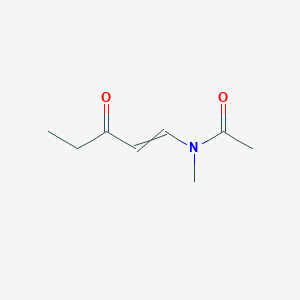
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
